
3-Chloro-4-decyloxybenzoic acid
説明
科学的研究の応用
1. Twisted Grain Boundary Phases in Binary Mixtures
Research by Dhar, Pandey, and Agrawal (2003) explored the thermodynamical, optical texture, and dielectric studies of binary mixtures involving a compound similar to 3-Chloro-4-decyloxybenzoic acid. They found that these mixtures could induce various types of twisted grain boundary (TGB) submesophases, leading to the formation of a smectic A mesophase at higher concentrations. This suggests potential applications in the study of liquid crystals and related materials (R. Dhar, M. Pandey, & V. K. Agrawal, 2003).
2. Synthesis and Herbicidal Activity
Liu Chang-chun (2006) conducted research on a compound synthesized from 3-chloro-4-fluorobenzoic acid, which showed promising herbicidal activity. This indicates potential agricultural applications for derivatives of 3-Chloro-4-decyloxybenzoic acid in controlling unwanted plant growth (Liu Chang-chun, 2006).
3. Environmental Remediation
Chu and Wang (2016) explored the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent. This research highlights the potential of such compounds in environmental remediation, particularly in water treatment and pollution control (Libing Chu & Jianlong Wang, 2016).
4. Pharmaceutical Applications
Girard et al. (1996) synthesized specific isomers from 3-chloro-4-hydroxybenzoic acid for potential use in pharmaceuticals. This suggests applications of 3-Chloro-4-decyloxybenzoic acid derivatives in drug development, especially in creating compounds with specific medicinal properties (A. Girard, C. Greck, D. Ferroud, & J. Genêt, 1996).
特性
IUPAC Name |
3-chloro-4-decoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYQPEVAYHZBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601159 | |
| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-decyloxybenzoic acid | |
CAS RN |
106316-08-9 | |
| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

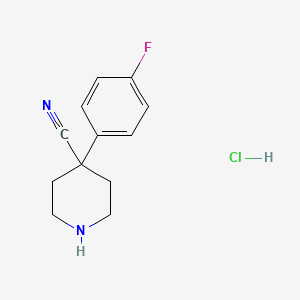

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)



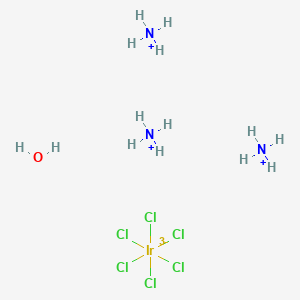
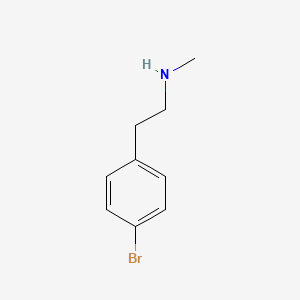
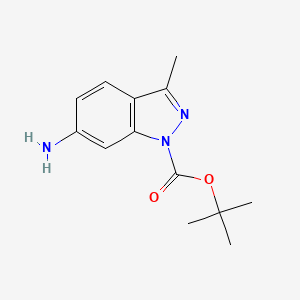

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)
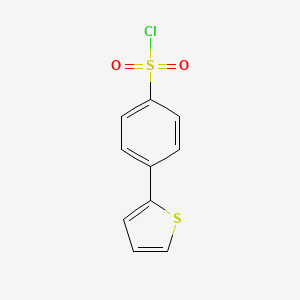

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)